Deschloro-destrifluoromethyl Indoxacarb
Description
Deschloro-destrifluoromethyl Indoxacarb is a derivative of the oxadiazine insecticide indoxacarb, characterized by the absence of chlorine and trifluoromethyl groups in its molecular structure. Indoxacarb itself is a sodium channel blocker, metabolized into bioactive compounds such as JT333, which exhibit acute toxicity in target pests . This compound may represent a degradation product or metabolite with altered environmental persistence and bioactivity compared to the parent compound .
Properties
Molecular Formula |
C₂₁H₁₉N₃O₇ |
|---|---|
Molecular Weight |
425.39 |
Synonyms |
(S)-Methyl 2-((4-Hydroxyphenyl)(methoxycarbonyl)carbamoyl)-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Pathways and Environmental Persistence
Indoxacarb undergoes extensive metabolism in plants and soil, producing metabolites such as IN-MK643 (DT50 = 123.3–314.2 days), IN-ML438 (DT50 = 80.9–186.5 days), and IN-JT333 (DT50 = 19.6–147.5 days) . For example, indoxacarb residues in cabbage dissipate to undetectable levels within 7–10 days, with a half-life of 1.92–2.88 days depending on application rates .
Efficacy and Resistance
Indoxacarb demonstrates high efficacy against lepidopteran pests like Spodoptera frugiperda (fall armyworm), but resistance mechanisms involving cytochrome P450 enzymes have been documented . Cross-resistance to metaflumizone (another sodium channel blocker) is observed, suggesting shared detoxification pathways .
Comparison with Metaflumizone
Sublethal Effects on Pest Biology
Both indoxacarb and metaflumizone induce sublethal effects in S. frugiperda, including reduced larval development time, pupation rates, and fecundity. For example:
Resistance Dynamics
Indoxacarb resistance in S. frugiperda is polygenic and incompletely recessive, with metabolic detoxification via P450 enzymes being a key mechanism . Metaflumizone resistance shares similar genetic traits, though cross-resistance between the two compounds remains moderate (resistance ratios <5×) .
Comparison with Other Sodium Channel Blockers
Fipronil
Fipronil, a phenylpyrazole insecticide, targets GABA-gated chloride channels but shares non-repellent properties with indoxacarb. Key differences include:
- Environmental Impact : Fipronil is highly toxic to bees (LD50 = 4.2 ng/bee), whereas indoxacarb poses risks at higher concentrations (LD50 = 44 ng/bee) .
- Temperature Sensitivity : Fipronil's toxicity to termites increases at higher temperatures (25°C vs. 15°C), while indoxacarb's efficacy remains stable across temperatures .
Tefluthrin and Trans-Fenfluthrin
These pyrethroids exhibit lower resistance ratios (2.59–3.30×) compared to indoxacarb (15.8×) in S. frugiperda, highlighting indoxacarb's higher resistance risk .
Ecotoxicological Profiles
Non-Target Organisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
